![molecular formula C16H24BNO2 B2502166 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine CAS No. 1036990-23-4](/img/structure/B2502166.png)
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine
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Overview
Description
“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine” is a chemical compound. It has a molecular formula of C16H24BNO2 and a molecular weight of 273.178 Da . It is related to the compound “tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate” which has a molecular formula of C18H28BNO4 and a molecular weight of 333.2 g/mol .
Molecular Structure Analysis
The molecular structure of “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine” is characterized by the presence of a 1,3,2-dioxaborolane ring, which is a type of boronic ester. This ring is attached to a benzyl group, which in turn is attached to an azetidine ring .
Scientific Research Applications
Benzoxaborole Compounds in Medicinal Chemistry
Benzoxaborole compounds have been recognized for their broad spectrum of applications in medicinal chemistry over the past decade. These compounds, which include a boron-heterocyclic scaffold, are valued for their physicochemical and drug-like properties. The versatility of benzoxaboroles has led to the discovery of new classes of agents with anti-bacterial, anti-fungal, anti-protozoal, and anti-viral activities, as well as anti-inflammatory properties. The peculiar mechanism of action of benzoxaboroles, attributed to the electron-deficient nature of the boron atom, alongside their ease of preparation, positions them as a promising area for pharmaceutical research and development. Two benzoxaborole derivatives, tavaborole and crisaborole, are already in clinical use for treating onychomycosis and atopic dermatitis, respectively, with several others in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).
Mechanism of Action
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . In this process, a boron atom from the compound forms a bond with a carbon atom in the target molecule. This can result in significant changes to the target molecule, including changes in its reactivity or the introduction of new functional groups .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target molecule and the context in which it is used. In general, the introduction of a boron atom can significantly alter a molecule’s properties, potentially enabling new types of chemical reactions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, the compound is sensitive to air and moisture, and should be stored under inert gas .
properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-8-6-13(7-9-14)12-18-10-5-11-18/h6-9H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECJDNOVQJOGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine |
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